molecular formula C13H21N3O2S B6588697 tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate CAS No. 887481-36-9

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate

Cat. No. B6588697
CAS RN: 887481-36-9
M. Wt: 283.4
InChI Key:
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Description

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate, also known as TBATP, is an organic compound that is used in a variety of scientific research applications. TBATP is a member of the thiazole family of compounds, and is synthesized from the reaction of tert-butyl alcohol, piperidine-1-carboxylic acid, and 2-amino-1,3-thiazole. TBATP is a useful compound due to its ability to act as a substrate or inhibitor in enzymatic reactions, and its ability to bind to other molecules. TBATP has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is used in a variety of scientific research applications. It has been used in enzyme kinetics experiments, in order to study the effects of various substrates or inhibitors on enzymatic reaction rates. tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate has also been used in DNA hybridization experiments, in order to study the binding of various molecules to DNA. Additionally, tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate has been used in cell culture experiments, in order to study the effects of various compounds on cell growth and development.

Mechanism of Action

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate acts as a substrate or inhibitor in enzymatic reactions. When tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is used as a substrate, it binds to the active site of the enzyme, allowing the reaction to occur. When tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is used as an inhibitor, it binds to the active site of the enzyme, preventing the reaction from occurring.
Biochemical and Physiological Effects
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have an effect on the metabolism of certain proteins. Additionally, tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate has been found to have anti-inflammatory and anti-oxidative effects, as well as to have an effect on the regulation of certain hormones.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate has been found to be a useful compound in laboratory experiments due to its ability to act as a substrate or inhibitor in enzymatic reactions, and its ability to bind to other molecules. However, there are some limitations to its use in laboratory experiments. tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is a relatively unstable compound, and can degrade over time. Additionally, tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is a relatively expensive compound, and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for the use of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate. tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate could be used in the development of new drugs or drug delivery systems, as it has been found to have anti-inflammatory and anti-oxidative effects. Additionally, tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate could be used in the development of new diagnostic tests or treatments, as it has been found to have an effect on the regulation of certain hormones. Finally, tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate could be used in the development of new materials, as it has been found to have an effect on the binding of certain molecules to DNA.

Synthesis Methods

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate is synthesized from the reaction of tert-butyl alcohol, piperidine-1-carboxylic acid, and 2-amino-1,3-thiazole. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent, such as ethanol or isopropanol. The reaction is then heated to a temperature of between 80-100°C for a period of time, typically between 1-2 hours. The resulting product is then cooled and filtered to remove any impurities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with 2-amino-1,3-thiazole-4-carboxylic acid, followed by deprotection of the tert-butyl group.", "Starting Materials": [ "tert-butyl 3-(bromomethyl)piperidine-1-carboxylate", "2-amino-1,3-thiazole-4-carboxylic acid" ], "Reaction": [ "Step 1: tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is reacted with 2-amino-1,3-thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate in an aprotic solvent like DMF to form tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate.", "Step 2: The tert-butyl group is deprotected using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane to yield the final product, tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate." ] }

CAS RN

887481-36-9

Product Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate

Molecular Formula

C13H21N3O2S

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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